molecular formula C18H25N3O4S B2554558 N'-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 941945-50-2

N'-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2554558
CAS No.: 941945-50-2
M. Wt: 379.48
InChI Key: JNAQSSDRFVMXRL-UHFFFAOYSA-N
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Description

N'-Cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) linker. The molecule features:

  • A 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl moiety, which incorporates a sulfonamide group and a partially saturated quinoline ring.
  • A cyclohexyl group attached to the ethanediamide nitrogen, contributing to lipophilicity and steric bulk.
  • The ethanediamide backbone, which is a common pharmacophore in enzyme inhibitors due to its ability to form hydrogen bonds with biological targets .

Properties

IUPAC Name

N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-26(24,25)21-11-5-6-13-9-10-15(12-16(13)21)20-18(23)17(22)19-14-7-3-2-4-8-14/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQSSDRFVMXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached via a nucleophilic substitution reaction, often using cyclohexylamine as the nucleophile.

    Formation of the Ethanediamide Moiety: The final step involves the coupling of the tetrahydroquinoline derivative with an ethanediamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N’-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several analogues (Table 1):

Table 1: Structural Comparison of Analogues

Compound Name Core Structure Substituents Key Features
N'-Cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide (Target) Ethanediamide + tetrahydroquinoline Cyclohexyl, methanesulfonyl High lipophilicity (cyclohexyl), sulfonamide for potential CA inhibition
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24, ) Methanesulfonamide None (direct sulfonamide attachment) Simpler structure; lacks ethanediamide linker
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 25, ) Methanesulfonamide Methyl group at N1 of tetrahydroquinoline Enhanced steric hindrance compared to Compound 24
N-(2,2-diethoxyethyl)-N′-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide () Ethanediamide + tetrahydroquinoline Diethoxyethyl group Increased solubility (diethoxyethyl) vs. cyclohexyl
N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide (Compound 273, ) Ethanediamide Carbamimidamido-indenyl, chloro-fluorophenyl Designed for high-affinity enzyme binding (e.g., CA isoforms)

Key Observations :

  • The cyclohexyl group in the target compound likely enhances membrane permeability compared to the diethoxyethyl group in , but may reduce aqueous solubility.
  • The ethanediamide linker in the target compound and Compound 273 () is critical for forming hydrogen bonds with enzyme active sites.

Key Observations :

  • Methanesulfonamide derivatives (Compounds 24 and 25, ) utilize straightforward sulfonylation or alkylation steps.
  • The target compound’s synthesis likely requires coupling of a cyclohexyl-substituted ethanediamide precursor with a methanesulfonyl-tetrahydroquinoline intermediate, analogous to methods in .
Physicochemical Properties

Melting points and solubility trends provide insights into stability and formulation:

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Predictions
Target Compound N/A Low (lipophilic cyclohexyl group)
Compound 24 () 236–237 Moderate (polar sulfonamide, non-polar tetrahydroquinoline)
Compound 25 () 226–227 Similar to Compound 24
Compound 273 () N/A High (ionizable carbamimidamido group)

Key Observations :

  • The cyclohexyl group in the target compound may lower solubility compared to diethoxyethyl () or carbamimidamido () analogues.
  • High melting points (e.g., 220–300°C in ) suggest thermal stability, advantageous for solid formulations.

Biological Activity

N'-cyclohexyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C_{15}H_{22}N_{2}O_{2}S
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exhibit antitumor activity through several mechanisms:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Tumor Growth : It has been shown to inhibit the proliferation of various cancer cell lines.
  • Targeting Specific Pathways : Potential interactions with pathways such as NF-κB and AKT have been observed, which are crucial for cell survival and proliferation.

Antitumor Activity

A summary of studies investigating the antitumor activity of related compounds is presented in the following table:

Study ReferenceCell LineIC50 (µM)Mechanism
Li et al. (2016) Nasopharyngeal carcinoma5.0Induces apoptosis via TNF-α
Gupta et al. (2016) HL60 cells10.0Enhances immune response
Kumar & Goel (2020) Various solid tumors7.5Inhibits topoisomerases

Case Study 1: Antitumor Efficacy in Nasopharyngeal Carcinoma

In a study by Li et al., a related compound demonstrated significant antitumor efficacy against nasopharyngeal carcinoma cells. The compound induced apoptosis and was effective even in resistant cell lines when combined with TNF-α. This suggests that this compound could enhance the effectiveness of existing therapies.

Case Study 2: Immune Response Enhancement

Gupta et al. reported that compounds similar to this compound could enhance immune responses against tumors by inducing cytokine production. This finding highlights the potential for this compound to be used in immunotherapy strategies.

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